molecular formula C18H17F4NO2 B2505323 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide CAS No. 1795085-05-0

3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide

Cat. No.: B2505323
CAS No.: 1795085-05-0
M. Wt: 355.333
InChI Key: HBQLCHKJDBVNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups often impart unique chemical and physical properties, making the compound of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 2-fluorobenzaldehyde, 4-(trifluoromethyl)phenylacetic acid, and ethylamine.

    Step 1: Formation of 2-fluorophenylacetic acid from 2-fluorobenzaldehyde via a Grignard reaction.

    Step 2: Conversion of 2-fluorophenylacetic acid to its corresponding acid chloride using thionyl chloride.

    Step 3: Reaction of the acid chloride with 4-(trifluoromethyl)phenylacetic acid to form an intermediate.

    Step 4: Coupling of the intermediate with ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts.

Major Products

    Oxidation: Formation of 3-(2-fluorophenyl)-N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide.

    Reduction: Formation of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of fluorine and trifluoromethyl groups often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide
  • 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide
  • 3-(2-methylphenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide

Uniqueness

Compared to similar compounds, 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide offers unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the electronic properties of the molecule, enhancing its reactivity and stability. This makes the compound particularly valuable in applications requiring high precision and performance.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO2/c19-15-4-2-1-3-12(15)7-10-17(25)23-11-16(24)13-5-8-14(9-6-13)18(20,21)22/h1-6,8-9,16,24H,7,10-11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQLCHKJDBVNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.